molecular formula C16H15N3O3S B2849764 4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 942003-60-3

4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No.: B2849764
CAS No.: 942003-60-3
M. Wt: 329.37
InChI Key: XRIDEGLPVBTZGC-UHFFFAOYSA-N
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Description

4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide: is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves multiple steps, starting with the formation of the thiazolo[3,2-a]pyrimidine core. One common synthetic route includes the reaction of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides to form S-alkylated derivatives. These derivatives are then subjected to intramolecular cyclization at different temperatures to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide: can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include derivatives with altered functional groups or additional substituents, which can further be used in various applications.

Scientific Research Applications

4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have potential biological activities, such as antibacterial or antitubercular properties.

  • Medicine: : It could be explored for its therapeutic potential in treating various diseases.

  • Industry: : The compound might be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide: can be compared with other thiazolo[3,2-a]pyrimidine derivatives. Similar compounds include:

  • Ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates

  • Ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates

  • Ethyl 2-hydroxy-2-methyl-2H-chromene-3-carboxylate

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their properties and applications.

Properties

IUPAC Name

4-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-3-22-12-6-4-11(5-7-12)14(20)18-13-10(2)17-16-19(15(13)21)8-9-23-16/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIDEGLPVBTZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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